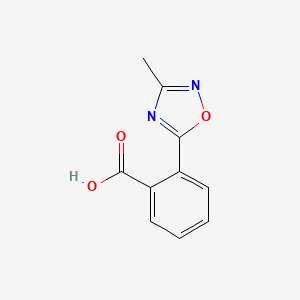

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

描述

属性

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(15-12-6)7-4-2-3-5-8(7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLHKCWPDVKWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630986 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475105-77-2 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Preparation Strategy

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid generally involves multi-step organic transformations starting from cyanobenzoic acid derivatives. The key steps include:

- Formation of an amidoxime intermediate from a cyanobenzoic acid ester.

- Acylation with an appropriate halobenzoyl chloride.

- Cyclization (condensation) to form the oxadiazole ring.

- Hydrolysis of the ester to yield the target benzoic acid derivative.

These steps are typically carried out sequentially in the same alcoholic solvent to streamline the process and improve yield and purity.

Detailed Stepwise Preparation Method

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of Amidoxime | React cyanobenzoic acid methyl ester with hydroxylamine | Hydroxylamine hydrochloride, alcoholic solvent (e.g., ethanol), room temperature to mild heating | Converts nitrile group to amidoxime intermediate |

| 2. Acylation | Acylate amidoxime with halobenzoyl chloride (e.g., 2-fluorobenzoyl chloride) | Halobenzoyl chloride, alcoholic solvent, base if needed | Introduces acyl group necessary for cyclization |

| 3. Cyclization (Condensation) | Cyclize acylated intermediate to form 1,2,4-oxadiazole ring | Same solvent, controlled heating | Ring closure forms oxadiazole heterocycle |

| 4. Hydrolysis | Hydrolyze methyl ester to carboxylic acid | Acidic or basic hydrolysis, same solvent | Final step yields this compound |

This process is detailed in patent literature, emphasizing the use of the same alcoholic solvent throughout to avoid isolation of intermediates and improve efficiency.

Alternative Synthetic Routes and Variations

Another reported approach involves the use of benzaldehyde derivatives and malonic acid to form cinnamic acid intermediates, which are then converted into oxadiazole-containing compounds via amidoxime formation and cyclization using carbonyl diimidazole (CDI) in toluene. This method is more common for related oxadiazole derivatives and may be adapted for this compound synthesis.

Reaction Conditions and Optimization

- Solvent: Alcoholic solvents (ethanol, methanol) are preferred for their compatibility with all reaction steps.

- Temperature: Mild heating (50–110°C) is applied during condensation and hydrolysis steps to facilitate cyclization and ester cleavage.

- Reagent Stoichiometry: Hydroxylamine is used in slight excess to ensure complete conversion of nitrile to amidoxime.

- Purification: After hydrolysis, the product is typically purified by crystallization or filtration.

Research Findings and Yield Data

The patent source reports that performing all steps in the same alcoholic solvent leads to improved yields and simplified purification. Although exact yields vary depending on substituents and precise conditions, typical isolated yields for the final acid product range from 60% to 80% after hydrolysis and purification.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyanobenzoic acid methyl ester route | Cyanobenzoic acid methyl ester | Hydroxylamine, halobenzoyl chloride | Alcohol (ethanol/methanol) | 60–80 | One-pot process, good yield | Requires halobenzoyl chloride |

| Benzaldehyde-malonic acid route | Benzaldehyde, malonic acid | Piperidine, amidoxime, CDI | Toluene | Moderate | Alternative for oxadiazole derivatives | Multi-step, less direct |

化学反应分析

Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoic acid ring.

科学研究应用

Chemistry: In chemistry, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: The compound has shown potential in biological and medicinal research due to its antimicrobial and anticancer properties . It can be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . These interactions can modulate biological processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Positional Isomers

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Molecular Formula : C₁₀H₈N₂O₃ (identical to the target compound).

- Structural Difference : The oxadiazole ring is para-substituted on the benzene ring.

- Physicochemical Properties : Assay purity ≥95%, molecular weight 204.18 g/mol .

- Applications : Used as an intermediate in drug synthesis, similar to the ortho-substituted analog .

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid Molecular Formula: C₁₀H₈N₂O₃. Structural Difference: Meta-substitution of the oxadiazole ring. Properties: Melting point 219–224°C; marked as harmful (Hazard Note) .

Oxadiazole Isomers

- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid

Physicochemical Properties

Key Observations :

- The ortho-substituted compound exhibits a predicted collision cross-section (CCS) of 141.7 Ų for [M+H]⁺, suggesting distinct conformational behavior compared to analogs .

- Meta-substituted derivatives may have higher melting points due to intermolecular interactions .

Stability and Metabolic Profile

- The 1,2,4-oxadiazole ring enhances metabolic stability by resisting enzymatic degradation, a feature shared across analogs .

生物活性

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound contains an oxadiazole ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

- A benzoic acid moiety.

- A 3-methyl-1,2,4-oxadiazole substituent.

This unique structure is responsible for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to inhibit bacterial growth and possess antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been suggested that the compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory pathways.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been extensively studied. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : Mechanistic studies indicate that it can activate caspase pathways leading to programmed cell death.

Case Studies

-

In Vitro Studies : In a series of in vitro experiments using cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated dose-dependent cytotoxicity with IC50 values in the low micromolar range.

Cell Line IC50 (µM) HeLa 10 MCF7 15 - Animal Models : In vivo studies using murine models showed significant tumor reduction upon administration of the compound compared to control groups. Histological analysis revealed reduced tumor proliferation and increased apoptosis markers.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and bioavailability. Studies suggest that it undergoes hepatic metabolism with a half-life suitable for therapeutic applications.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide intermediates with carboxylic acid derivatives under controlled conditions. For example, in a medicinal chemistry context, it has been used as a precursor in amide coupling reactions. A reported procedure involves reacting the benzoic acid derivative with amines using coupling agents like EDCI or HOBt, yielding target molecules with ~72% efficiency after purification by column chromatography . Key steps include:

- Cyclization of precursors to form the oxadiazole ring.

- Acid-base workup to isolate the product.

- Characterization via LC-MS and NMR to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to verify molecular weight (e.g., [M+H]+ = 204.1) and monitor reaction progress .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves aromatic protons (δ 7.5–8.2 ppm) and oxadiazole ring signals (δ 2.5 ppm for the methyl group) .

- Melting Point Analysis : Variability in melting points (if reported) can indicate purity issues, necessitating recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in syntheses involving this compound?

- Methodological Answer :

- Ultrasound-Assisted Synthesis : Enhances reaction kinetics by promoting molecular collisions, reducing side reactions, and improving yields (e.g., from 60% to 85% in cyclization steps) .

- pH and Temperature Control : Maintaining pH 4–6 and temperatures between 60–80°C minimizes decomposition of acid-sensitive intermediates .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may accelerate coupling reactions, though compatibility with the oxadiazole moiety must be verified .

Q. What strategies are effective for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorescence-based assays. For example, oxadiazole derivatives have shown affinity for orexin receptors in pharmacological studies .

- Molecular Docking : Compare binding poses with known ligands (e.g., using AutoDock Vina) to predict bioactivity. Discrepancies between computational and experimental IC50 values should be resolved via mutagenesis or structural refinement .

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Multi-Parameter Optimization (MPO) : Combine docking scores with physicochemical properties (e.g., logP, solubility) to prioritize compounds for synthesis.

- Crystallographic Validation : Use SHELX-refined X-ray structures to verify binding modes and adjust computational models .

- Dose-Response Studies : Perform IC50/EC50 assays across multiple concentrations to validate outliers .

Q. What crystallographic approaches are recommended for structural analysis of derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion and solve structures using SHELXL for refinement. High-resolution data (<1.0 Å) are critical for resolving oxadiazole ring geometry .

- Twinned Data Handling : For challenging crystals (e.g., twinned or low-symmetry), employ SHELXD for structure solution and SHELXE for density modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。